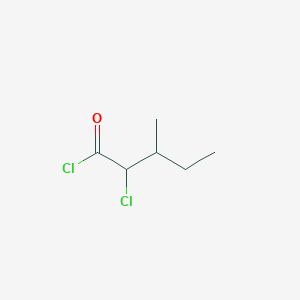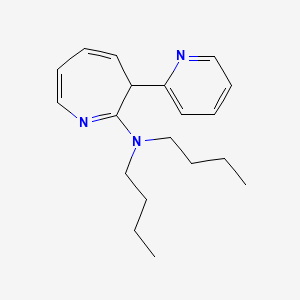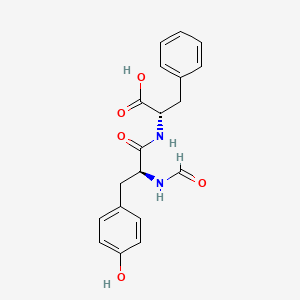
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as nitro, ester, and ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by esterification and oxidation reactions. The reaction conditions often require the use of strong acids, such as nitric acid, and catalysts to facilitate the nitration process. Esterification is usually carried out using alcohols like ethanol in the presence of acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical reactions. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A similar ester compound used in organic synthesis.
Nitropyridine derivatives: Compounds with similar nitro and pyridine functional groups.
Pyridine-3-carboxylate esters: Compounds with ester groups attached to the pyridine ring.
Uniqueness
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
62516-10-3 |
|---|---|
Fórmula molecular |
C13H16N2O7 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
diethyl 2-(6-methyl-4-nitro-1-oxidopyridin-1-ium-3-yl)propanedioate |
InChI |
InChI=1S/C13H16N2O7/c1-4-21-12(16)11(13(17)22-5-2)9-7-14(18)8(3)6-10(9)15(19)20/h6-7,11H,4-5H2,1-3H3 |
Clave InChI |
OHDLWZAEPTUXSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)

![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)

![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)

